Ethyl 4-vinylbenzoate
Overview
Description
Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-vinylbenzoate is1S/C11H12O2/c1-3-9-5-7-10 (8-6-9)11 (12)13-4-2/h3,5-8H,1,4H2,2H3
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 4-vinylbenzoate is a solid substance at room temperature . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 .Scientific Research Applications
Polymer Chemistry Applications
- Functional Polymers : Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a derivative of Ethyl 4-vinylbenzoate, is synthesized for use in functional polymers. This compound is valuable for creating homopolymers and copolymers with styrene and methyl methacrylate, useful in polymer chemistry (Sumida & Vogl, 1981).
- Cross-Linked Polystyrene Resins : Triorganotin-4-vinylbenzoates, when copolymerized with styrene and 1,4-divinylbenzene, create resins with significant catalytic activity in transesterification reactions. These resins are of interest for their potential applications in industrial catalysis (Angiolini et al., 2006).
- Polymeric Biocides : Poly(ethylene-co-vinyl alcohol) can be synthesized using Ethyl 4-vinylbenzoate derivatives. This material has applications in creating antimicrobial agents and biocides, demonstrating significant potential in medical and hygiene products (Park et al., 2004).
Material Science and Engineering
- Synthesis and Polymerization : Active ester monomers based on 4-vinylbenzoic acid have been synthesized for use in creating reactive polymers. These materials have potential applications in various fields of material science and engineering (Nilles & Théato, 2007).
- Compatibility Studies : Studies on the miscibility of poly(styrene-co-4-vinylbenzoic acid) with different polymers like poly(ethyl methacrylate) have been conducted, showing potential for creating new polymer blends with unique properties (Ourdani & Amrani, 2002).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Reactions : Ethyl 4-vinylbenzoate derivatives have been used in palladium-catalyzed deoxygenative approaches for synthesizing 2-vinylbenzoic acids, which are key precursors in the synthesis of bioactive molecules. This demonstrates the role of Ethyl 4-vinylbenzoate in facilitating complex chemical reactions (Ram et al., 2020).
Biomedical and Tissue Engineering
- Photofabrication of Tubular Scaffolds : Vinylated polysaccharides, created using derivatives of Ethyl 4-vinylbenzoate, have been explored for their potential use in photofabricating tubular scaffolds for tissue engineering. This application is critical in the field of regenerative medicine (Matsuda & Magoshi, 2002).
Environmental Science
- Environmental Behavior of UV Filters : Ethyl-4-aminobenzoate, a derivative, has been studied for its environmental behavior as a UV filter. This research is crucial for understanding the ecological impact of such compounds (Li et al., 2017).
Safety And Hazards
Ethyl 4-vinylbenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
ethyl 4-ethenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXJBCEIBVGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446363 | |
Record name | ethyl 4-vinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-vinylbenzoate | |
CAS RN |
2715-43-7 | |
Record name | ethyl 4-vinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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